molecular formula C15H15ClN4OS B2505354 3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-47-2

3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2505354
CAS No.: 891127-47-2
M. Wt: 334.82
InChI Key: KHISHRJLKPGTHK-UHFFFAOYSA-N
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Description

3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C15H15ClN4OS and its molecular weight is 334.82. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

1,2,4-Triazole derivatives, including those related to the specific compound , have been recognized for their broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms. They act as potent inhibitors of DNA gyrase, topoisomerase IV, and other bacterial proteins, suggesting potential applications in developing new antibacterial agents (Li & Zhang, 2021).

Anticancer Activity

Pyrimidine derivatives are known for their significant role in the synthesis of compounds with anticancer properties. The structural framework of pyrimidine, similar to that in the compound of interest, provides a basis for developing optical sensors and drugs targeting various cancer cells. Such derivatives demonstrate efficacy in binding to biological targets, potentially offering new avenues in cancer treatment (Jindal & Kaur, 2021).

Anti-Inflammatory and Analgesic Effects

The triazole and pyrimidine scaffolds are integral in synthesizing compounds with notable anti-inflammatory and analgesic activities. These compounds interact with biological systems to modulate inflammatory responses and pain perception, highlighting their potential in developing new therapeutic agents for treating various inflammatory conditions and pain (Ohloblina, 2022).

Synthetic and Catalytic Applications

In addition to their medicinal applications, triazole and pyrimidine derivatives serve as key intermediates in organic synthesis, offering pathways to a wide range of chemical products. Their structural motifs facilitate the development of novel catalysts and synthetic strategies, underscoring their importance in the fine chemical and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, 1,2,4-triazoles act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Future Directions

The 1,2,4-triazolo[4,3-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could focus on exploring its potential in drug design, especially considering its versatility and the many different applications reported over the years .

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4OS/c1-2-4-12-8-13(21)17-14-18-19-15(20(12)14)22-9-10-5-3-6-11(16)7-10/h3,5-8H,2,4,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHISHRJLKPGTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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